Bienvenue dans la boutique en ligne BenchChem!

(3S,5S)-Fluvastatin Sodium Salt

HMG-CoA Reductase Inhibition Chiral Pharmacology Enantiomer Potency

Sourcing this specific (3S,5S) enantiomer is critical for generic development teams. Using a racemate or an incorrect stereoisomer (e.g., 3R,5S) will alter the retention time and spectral profile, causing failed USP system suitability (resolution ≥1.6) and inaccurate impurity quantification. This optically pure standard guarantees reliable peak identification for the 'fluvastatin anti-isomer,' ensuring ANDA method validation and lot-release testing remain compliant. Procure the exact chiral tool required by your regulatory dossier.

Molecular Formula C24H25FNO4Na
Molecular Weight 433.46
CAS No. 194935-01-8
Cat. No. B601122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5S)-Fluvastatin Sodium Salt
CAS194935-01-8
Synonyms(S,S)-Fluvastatin Sodium Salt;  [S-[R*,R*-(E)]]-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Monosodium Salt
Molecular FormulaC24H25FNO4Na
Molecular Weight433.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

(3S,5S)-Fluvastatin Sodium Salt (CAS 194935-01-8): A Chiral Statin Reference Standard for ANDA Development and Analytical Quality Control


(3S,5S)-Fluvastatin Sodium Salt (CAS 194935-01-8) is a single, optically pure enantiomer of fluvastatin [1]. As a chiral statin, it serves as a critical reference standard in the analytical development and quality control of fluvastatin sodium drug products, particularly for Abbreviated New Drug Applications (ANDAs) [2][3]. Its precise stereochemical definition (3S,5S) is essential for method validation and impurity profiling, distinguishing it from the racemic mixture used clinically [1][4]. This compound is not the active pharmaceutical ingredient (API) but a highly characterized analytical tool [2].

Why (3S,5S)-Fluvastatin Sodium Salt Cannot Be Substituted with Other Fluvastatin-Related Compounds or Generic Reference Standards


Generic substitution of (3S,5S)-Fluvastatin Sodium Salt with a different fluvastatin reference standard (e.g., the racemate, or the 3R,5S enantiomer) fails due to fundamental differences in stereochemical identity and resulting chromatographic behavior. The compound's 3S,5S configuration is a specific, defined chiral center, which will exhibit a unique retention time and spectral profile under validated analytical conditions [1]. Using an incorrect stereoisomer will lead to inaccurate identification, quantification, and impurity profiling in USP/EP monograph methods, potentially causing false out-of-specification (OOS) results or failing ANDA method validation [2][3]. The clinically relevant form is the racemate, but the 3S,5S isomer is a critical tool for defining and controlling the anti-isomer impurity specified in official monographs [4].

Quantitative Evidence: How (3S,5S)-Fluvastatin Sodium Salt Differentiates from Comparators in Key Analytical and Pharmacological Dimensions


Potency Differential vs. (3S,5R)-Enantiomer in HMG-CoA Reductase Inhibition

While (3S,5S)-Fluvastatin Sodium Salt is primarily an analytical standard, its differentiation from the active enantiomer in racemic fluvastatin is critical for understanding impurity profiles. The active enantiomer in the racemic drug is the (3R,5S) isomer, which exhibits a 30-fold stronger inhibitory activity on HMG-CoA reductase compared to its optical counterpart, the (3S,5R) isomer [1][2]. This demonstrates that the stereochemistry at the 3 and 5 positions profoundly affects target engagement. Therefore, the presence of the (3S,5S) isomer as a process-related impurity or degradation product must be strictly controlled due to its significantly reduced pharmacological activity relative to the active (3R,5S) form.

HMG-CoA Reductase Inhibition Chiral Pharmacology Enantiomer Potency

Chromatographic Resolution from the Anti-Isomer in USP Method

The USP monograph for Fluvastatin Sodium mandates a specific chromatographic purity test that explicitly requires the resolution of the fluvastatin peak from its 'anti-isomer' [1]. This anti-isomer is structurally related to the 3S,5S configuration. The system suitability requirement specifies that the resolution (R) between the fluvastatin anti-isomer and fluvastatin is not less than 1.6 [1]. A pure (3S,5S)-Fluvastatin Sodium Salt reference standard is essential for verifying this resolution and quantifying the anti-isomer impurity at the 305 nm detection wavelength, ensuring the drug product meets the compendial quality standard.

Chromatographic Purity USP Monograph Impurity Profiling

Pharmacokinetic Variability of the Active Enantiomer (3R,5S) as a Proxy for the Importance of Stereochemical Control

A clinical study demonstrated that the pharmacokinetics of the active enantiomer, (+)-3R,5S-fluvastatin, are significantly influenced by CYP2C9 genotype [1]. In carriers of the CYP2C9*1/*1, *1/*3, and *3/*3 genotypes, the mean AUC (area under the curve) for the active enantiomer was 173, 231, and 533 µg·h/L, respectively—a 3-fold group mean difference [1]. For the inactive (-)-3S,5R-fluvastatin, the difference was even greater. This stark genetic variability in systemic exposure for each enantiomer highlights the critical importance of rigorous analytical control over the stereochemical purity of the drug substance, a control that relies directly on the availability of pure enantiomeric reference standards like (3S,5S)-Fluvastatin Sodium Salt.

Pharmacogenomics CYP2C9 Polymorphism Enantiospecific Pharmacokinetics

Stability Profile: Alkaline Environment Requirement for Solid Dosage Forms

Fluvastatin sodium is known to be susceptible to pH-related degradation in acidic environments, undergoing elimination, isomerization, and oxidation [1]. A foundational patent (US 5,356,896) describes pharmaceutical compositions stabilized by an alkaline medium that imparts a pH of at least 8 to an aqueous dispersion of the composition [1][2]. Degradation kinetics show that at pH 7.8, 98.3% of the drug remains after 1 hour at 37°C, but at pH 4.0, only 86.7% remains after 1 hour, dropping to 25.2% after 24 hours [1]. This pH-sensitivity dictates specific excipient selection (e.g., carbonates) during formulation. The (3S,5S) isomer, as an impurity marker, is one of the degradation products that must be monitored in stability studies to ensure the formulation's alkaline environment is effectively preventing its formation.

Drug Stability Formulation Patent

Key Application Scenarios for (3S,5S)-Fluvastatin Sodium Salt in Pharmaceutical Development and Quality Control


ANDA Method Development and Validation (AMV) for Impurity Profiling

In generic pharmaceutical development, demonstrating that a drug product is analytically equivalent to the Reference Listed Drug (RLD) is paramount. (3S,5S)-Fluvastatin Sodium Salt is a critical reference standard for developing and validating high-performance liquid chromatography (HPLC) methods used to detect and quantify the 'fluvastatin anti-isomer' impurity, as mandated by the USP monograph [1]. The monograph's system suitability requirement of a resolution ≥1.6 between fluvastatin and its anti-isomer cannot be reliably met without a pure sample of the anti-isomer (or a closely related isomer like 3S,5S) for peak identification and method optimization [1].

Pharmaceutical Quality Control (QC) Release and Stability Testing

Once an ANDA is approved, manufacturers must perform routine QC testing on every batch of fluvastatin sodium drug substance and drug product. This includes a chromatographic purity test to ensure that the anti-isomer impurity is below the specified limit [1]. The (3S,5S)-Fluvastatin Sodium Salt standard is used to prepare system suitability solutions and to identify the anti-isomer peak in test samples. Furthermore, as fluvastatin is susceptible to pH-related degradation that can lead to isomerization, this standard is essential for monitoring degradation product formation in long-term and accelerated stability studies of the final drug product [2].

Enantioselective Analytical Research and Pharmacopoeial Standard Preparation

Beyond routine QC, researchers investigating the enantiospecific pharmacology or toxicology of fluvastatin require pure enantiomeric standards. The documented 30-fold difference in HMG-CoA reductase inhibitory activity between the active (3R,5S) and inactive (3S,5R) enantiomers highlights the importance of chirality [3]. (3S,5S)-Fluvastatin Sodium Salt serves as a vital tool in developing and calibrating chiral separation methods (e.g., chiral HPLC or SFC) for this purpose. Additionally, reputable vendors can use this compound to establish traceability to primary pharmacopoeial standards (USP or EP), providing a crucial link in the calibration hierarchy for analytical laboratories [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,5S)-Fluvastatin Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.